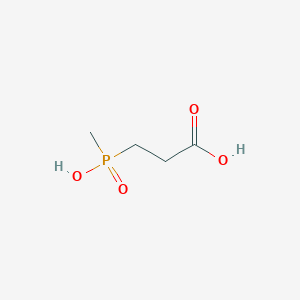![molecular formula C10H12N4 B138179 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine CAS No. 128854-10-4](/img/structure/B138179.png)
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine, also known as THPQ, is a chemical compound that has been studied for its potential applications in scientific research. THPQ is a heterocyclic compound that contains both a pyrazole and a quinoline ring system. In recent years, THPQ has gained attention due to its unique properties and potential applications in a variety of fields.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine is not fully understood, but it is believed to involve the modulation of certain receptors and ion channels in cells. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to bind to the GABA-A receptor and the NMDA receptor, which are both involved in the regulation of neuronal activity. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has also been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has also been shown to have anti-inflammatory effects, by inhibiting the production of certain cytokines and chemokines. In addition, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to have neuroprotective effects, by reducing the damage caused by oxidative stress and inflammation in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in moderate to good yields. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine is also relatively easy to handle and store, and it is soluble in a variety of solvents. However, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine also has some limitations. It can be difficult to obtain pure 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine, as impurities can affect its properties and activity. In addition, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine. One area of interest is the development of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine derivatives with improved activity and selectivity for certain receptors and enzymes. Another area of interest is the investigation of the potential therapeutic applications of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine in the treatment of cancer, inflammation, and neurological disorders. Finally, the use of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine as a tool for studying the role of certain receptors and enzymes in cellular processes could also be an area of future research.
Méthodes De Synthèse
The synthesis of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can be achieved through a variety of methods, including the reaction of 3-amino-4-chloroquinoline with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 3,4-dichloroquinoline with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. Both methods have been reported to yield 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine in moderate to good yields.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In biochemistry, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been used as a tool to study the role of certain enzymes and proteins in cellular processes. In pharmacology, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been studied for its potential to modulate the activity of certain receptors and ion channels.
Propriétés
Numéro CAS |
128854-10-4 |
|---|---|
Nom du produit |
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine |
Formule moléculaire |
C10H12N4 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine |
InChI |
InChI=1S/C10H12N4/c11-9-6-3-1-2-4-8(6)13-10-7(9)5-12-14-10/h5H,1-4H2,(H3,11,12,13,14) |
Clé InChI |
DQMPYIPLDCRBBY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3C=NNC3=N2)N |
SMILES canonique |
C1CCC2=C(C1)C(=C3C=NNC3=N2)N |
Synonymes |
4-AMINO-5,6,7,8-TETRAHYDRO-2H-PYRAZOLO[3,4-B]QUINOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



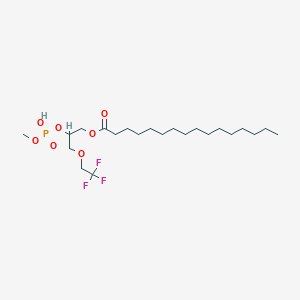
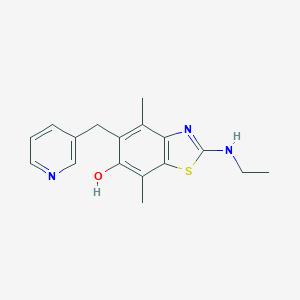
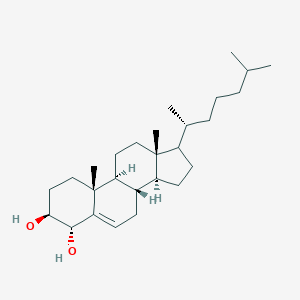
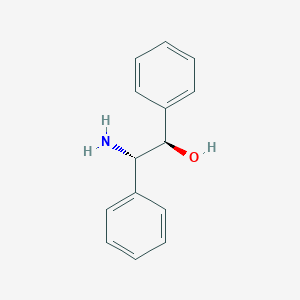


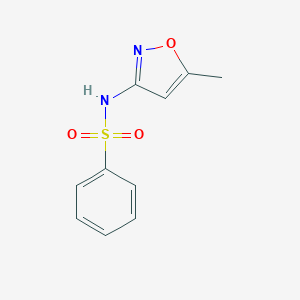
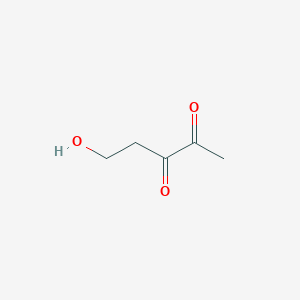
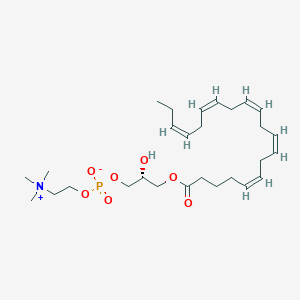

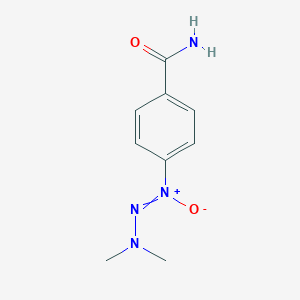
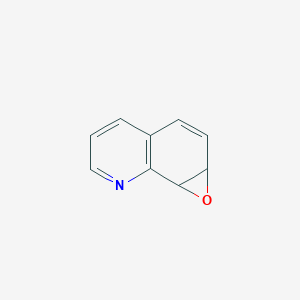
![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)
